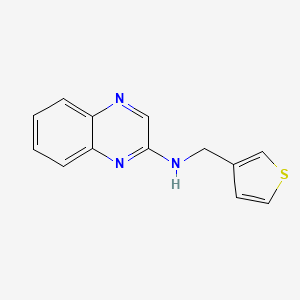
N-(thiophen-3-ylmethyl)quinoxalin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(thiophen-3-ylmethyl)quinoxalin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives, which have been studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(thiophen-3-ylmethyl)quinoxalin-2-amine is not fully understood. However, studies have suggested that it exerts its biological activity by interacting with various cellular targets such as DNA, enzymes, and receptors. It has been shown to inhibit DNA synthesis and induce DNA damage, which leads to cell cycle arrest and apoptosis. Moreover, it has also been found to inhibit the activity of various enzymes such as tyrosine kinase, topoisomerase, and protease. These enzymes play a crucial role in cancer cell proliferation and survival.
Biochemical and Physiological Effects
N-(thiophen-3-ylmethyl)quinoxalin-2-amine has been found to exhibit diverse biochemical and physiological effects. It has been shown to induce oxidative stress, which leads to the accumulation of reactive oxygen species (ROS) and subsequent cell death. Moreover, it has also been found to modulate various signaling pathways such as the MAPK/ERK, PI3K/Akt, and NF-κB pathways. These pathways play a crucial role in cell survival, proliferation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(thiophen-3-ylmethyl)quinoxalin-2-amine is its potent biological activity against various diseases. Moreover, it is relatively easy to synthesize and can be obtained in high yield and purity. However, one of the major limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo. Moreover, its toxicity profile and pharmacokinetic properties need to be further studied to determine its safety and efficacy in humans.
Direcciones Futuras
N-(thiophen-3-ylmethyl)quinoxalin-2-amine has shown promising results in preclinical studies. However, further research is needed to determine its safety and efficacy in humans. Moreover, future studies should focus on elucidating its mechanism of action and identifying its cellular targets. Additionally, efforts should be made to improve its pharmacokinetic properties and solubility to enhance its therapeutic potential.
Métodos De Síntesis
N-(thiophen-3-ylmethyl)quinoxalin-2-amine can be synthesized using various methods. One of the most commonly used methods involves the condensation of 3-mercapto-1-propylamine with 2-bromoquinoxaline in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrogen gas to obtain N-(thiophen-3-ylmethyl)quinoxalin-2-amine in high yield and purity.
Aplicaciones Científicas De Investigación
N-(thiophen-3-ylmethyl)quinoxalin-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Moreover, it has also been found to possess antibacterial, antifungal, and antiviral properties.
Propiedades
IUPAC Name |
N-(thiophen-3-ylmethyl)quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-2-4-12-11(3-1)14-8-13(16-12)15-7-10-5-6-17-9-10/h1-6,8-9H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEJSFBBNANNEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-3-ylmethyl)quinoxalin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid](/img/structure/B7575692.png)

![2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575717.png)



![2-amino-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575730.png)

![2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575737.png)

![N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline](/img/structure/B7575744.png)
![2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575745.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-9H-fluoren-2-amine](/img/structure/B7575749.png)